molecular formula C17H17N5OS B2371637 1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea CAS No. 2380192-84-5

1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea

Cat. No.: B2371637
CAS No.: 2380192-84-5
M. Wt: 339.42
InChI Key: BKLRDOZTQMXXBQ-UHFFFAOYSA-N
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Description

1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor properties. The structure of this compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the azetidin-3-yl and benzyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thieno[3,2-d]pyrimidine core can be replaced with other substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of EZH2, an enzyme involved in the regulation of gene expression . By inhibiting EZH2, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration.

Comparison with Similar Compounds

1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potent antiproliferative activity against certain cancer cell lines.

Properties

IUPAC Name

1-benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(18-8-12-4-2-1-3-5-12)21-13-9-22(10-13)16-15-14(6-7-24-15)19-11-20-16/h1-7,11,13H,8-10H2,(H2,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLRDOZTQMXXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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